![molecular formula C8H9F2N B1465335 [4-(Difluoromethyl)phenyl]methanamine CAS No. 754920-30-4](/img/structure/B1465335.png)
[4-(Difluoromethyl)phenyl]methanamine
Overview
Description
“[4-(Difluoromethyl)phenyl]methanamine” is a chemical compound with the CAS Number: 754920-30-4 . It has a molecular weight of 157.16 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “[4-(Difluoromethyl)phenyl]methanamine” is1S/C8H9F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2
. This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
“[4-(Difluoromethyl)phenyl]methanamine” is a liquid at room temperature . It is stored at a temperature of 4°C .Scientific Research Applications
Pharmaceuticals
This compound, due to the presence of the difluoromethyl group, may be used in pharmaceuticals to improve metabolic stability and bioavailability of target molecules. The introduction of a CF2 motif can act as an oxygen surrogate, which is significant in drug design .
Agrochemicals
Similar to pharmaceutical applications, the unique properties of the difluoromethyl group can be utilized in agrochemicals to enhance the efficacy and stability of pesticides or herbicides .
Advanced Materials
The compound’s unique chemical and physical properties may contribute to the development of advanced materials with improved performance characteristics .
Synthetic Chemistry
As a reagent, [4-(Difluoromethyl)phenyl]methanamine could be involved in synthetic chemistry processes, particularly in the formation of organofluorine compounds which are valuable in various chemical industries .
Metabolic Research
The difluoromethyl group’s impact on metabolism could be a subject of study, potentially leading to insights into metabolic diseases or the development of metabolic markers .
Catalysis
The compound might play a role in catalytic processes, possibly as a catalyst itself or as a ligand that modifies the activity of a catalyst .
Safety and Hazards
The safety information for “[4-(Difluoromethyl)phenyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
Mechanism of Action
Target of Action
Similar compounds such as methenamine have been shown to exhibit antibacterial activity .
Mode of Action
It is known that methenamine, a compound with a similar structure, works by hydrolyzing to formaldehyde in an acidic environment (ph<6), which is considered to be highly bactericidal .
Pharmacokinetics
It is known that the compound has a molecular weight of 15716 , which may influence its bioavailability and pharmacokinetic profile.
Action Environment
It is known that the compound is stored at 4 degrees celsius , suggesting that temperature may play a role in its stability.
properties
IUPAC Name |
[4-(difluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFDIOOJGKYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethyl)phenyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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